molecular formula C4H10BrN B13647216 Cyclopropylmethanamine hydrobromide CAS No. 1181458-34-3

Cyclopropylmethanamine hydrobromide

Cat. No.: B13647216
CAS No.: 1181458-34-3
M. Wt: 152.03 g/mol
InChI Key: SXRZNLRIALLBMS-UHFFFAOYSA-N
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Description

Cyclopropylmethanamine hydrobromide is the hydrobromide salt form of cyclopropylmethanamine, designed for use as a key synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The cyclopropylmethylamine scaffold is a privileged structure in drug discovery, known for its ability to modulate the physicochemical and pharmacological properties of a molecule . As a synthetic intermediate, this compound can be utilized in the synthesis of more complex molecules, including those investigated as inhibitors for various enzyme targets such as amine oxidases . Researchers value this chemical building block for exploring structure-activity relationships and for the development of novel bioactive compounds. The salt form may offer advantages in terms of crystallinity and stability for handling and storage in a laboratory setting. The primary amine functionality can be alkylated to form secondary amines, as demonstrated in patents for the preparation of (cyclopropylmethyl)alkyl amines . This compound is provided for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

1181458-34-3

Molecular Formula

C4H10BrN

Molecular Weight

152.03 g/mol

IUPAC Name

cyclopropylmethanamine;hydrobromide

InChI

InChI=1S/C4H9N.BrH/c5-3-4-1-2-4;/h4H,1-3,5H2;1H

InChI Key

SXRZNLRIALLBMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN.Br

Origin of Product

United States

Preparation Methods

Preparation Methods of Cyclopropylmethanamine

Reduction of Cyclopropanecarbonitrile Using Sodium Borohydride/Nickel Dichloride System

A prominent and industrially viable method involves the reduction of cyclopropanecarbonitrile to cyclopropylmethanamine using a catalytic system of nickel dichloride and sodium borohydride in tetrahydrofuran (THF) solvent under nitrogen atmosphere. This method was disclosed in a detailed patent (CN110066221B) and is characterized by mild reaction conditions, high safety, and simple post-reaction workup, making it suitable for scale-up.

Reaction Procedure
  • Reactants and Catalyst : Cyclopropanecarbonitrile, nickel dichloride (NiCl2), sodium borohydride (NaBH4), tetrahydrofuran (THF).
  • Reaction Conditions :
    • Temperature: 20–45 °C (optimal around 25 °C).
    • Time: 10–18 hours (typically 14–16 hours).
    • Atmosphere: Nitrogen to prevent oxidation.
  • Process Steps :
    • Add cyclopropanecarbonitrile, nickel dichloride, and THF into a reaction vessel.
    • Stir and add sodium borohydride in batches under nitrogen.
    • Maintain temperature and stir for 10–18 hours.
    • Cool to room temperature, add water, and separate layers.
    • Extract aqueous layer multiple times with dichloromethane.
    • Dry combined organic layers with anhydrous sodium sulfate and filter.
    • Purify by normal pressure distillation, collecting product at 83–85 °C.
    • Re-distill unqualified fractions to improve yield and purity.
Molar Ratios and Solvent Ratios
Parameter Range Preferred Range
Cyclopropanecarbonitrile : NaBH4 1 : 3 to 1 : 6
THF : Cyclopropanecarbonitrile 2 : 1 to 8 : 1 3 : 1 to 5 : 1
NiCl2 : Cyclopropanecarbonitrile 0.01 : 1 to 0.1 : 1
Reaction time 10 to 18 hours 14 to 16 hours
Example and Outcomes
  • Example: 500 g cyclopropanecarbonitrile, 1.5 L THF, 20 g NiCl2, and 1104 g NaBH4.
  • Reaction at 25 °C for ~16 hours.
  • Product yield: 50% with gas chromatography (GC) purity of 98%.
  • Water content: ≤0.5%.
  • The process is repeatable with re-distillation improving yield.
Advantages
  • Uses inexpensive and readily available raw materials.
  • Mild and safe reaction conditions.
  • Simple workup and purification.
  • Suitable for industrial-scale synthesis.
  • Improved yield by recycling unqualified distillates.

Data Tables Summarizing Key Preparation Parameters and Outcomes

Step/Parameter Details/Conditions Outcome/Notes
Starting material Cyclopropanecarbonitrile Commercially available
Catalyst Nickel dichloride (NiCl2) 0.01–0.1 molar ratio to nitrile
Reducing agent Sodium borohydride (NaBH4) 3–6 molar equivalents
Solvent Tetrahydrofuran (THF) 2–8 times weight ratio to nitrile
Reaction temperature 20–45 °C (optimal ~25 °C) Mild conditions
Reaction time 10–18 hours (14–16 hours preferred) Monitored by GC
Workup Water addition, dichloromethane extraction Separation of organic phase
Drying Anhydrous sodium sulfate Removal of water
Purification Normal pressure distillation (83–85 °C) GC purity ~98%, yield ~50%
Re-distillation Unqualified fractions reprocessed Yield improvement
Product water content ≤0.5% Suitable for further use

Analysis of Preparation Methods

  • The sodium borohydride/nickel dichloride system offers an efficient catalytic reduction of nitriles to primary amines under mild conditions, avoiding the hazards of metallic sodium or lithium aluminum hydride reductions.
  • The use of THF as a solvent provides a good medium for the reaction and facilitates easy separation and purification.
  • Nitrogen atmosphere prevents oxidation of sensitive reagents.
  • The reaction time and temperature are well-optimized to balance reaction completion and safety.
  • The workup involving aqueous extraction and drying is straightforward, minimizing impurities.
  • Distillation at normal pressure allows isolation of high-purity cyclopropylmethanamine.
  • Recycling of unqualified distillation fractions enhances overall yield and process economy.
  • The method is scalable and industrially applicable, addressing the limitations of previous hazardous or less efficient methods.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the amine group.

    Substitution: The cyclopropyl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various cyclopropyl derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Cyclopropylmethanamine hydrobromide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of cyclopropylmethanamine hydrobromide involves its interaction with various molecular targets. The cyclopropyl group can interact with enzymes and proteins, leading to modifications in their activity. The compound can also participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. Cyclobutylamine
  • Structure : A four-membered cyclobutane ring bonded to a primary amine.
  • Key Differences : Larger ring size reduces ring strain compared to cyclopropane, leading to distinct reactivity and stability. NMR chemical shifts differ significantly; cyclobutylamine’s carbons exhibit lower deshielding due to reduced angular strain .
  • Applications : Used in organic synthesis but less common in pharmaceuticals due to metabolic instability.
2.1.2. (1-(3-Chlorophenyl)cyclopropyl)methanamine
  • Structure : Cyclopropylmethanamine with a 3-chlorophenyl substituent on the cyclopropane ring.
  • Molecular Formula : C₁₀H₁₂ClN (MW: 181.66 g/mol) .
  • However, the chlorine atom introduces toxicity concerns, necessitating rigorous safety protocols .
2.1.3. Cyclopropyl Norfentanyl Hydrochloride
  • Structure: A cyclopropane-containing analog of norfentanyl, a fentanyl metabolite.
  • Applications: Used in forensic research as a reference standard for opioid metabolite detection. Its cyclopropane moiety may alter opioid receptor binding kinetics compared to non-cyclopropane opioids .

Hydrobromide Salts of Pharmacologically Active Amines

2.2.1. Dextromethorphan Hydrobromide
  • Structure : Morphinan derivative with a 3-methoxy group and tertiary amine.
  • Molecular Formula: C₁₈H₂₅NO·HBr·H₂O (MW: 370.33 g/mol) .
  • Applications : Antitussive and antidepressant (e.g., in AUVELITY®). The hydrobromide salt improves stability and bioavailability compared to free base .
2.2.2. Eletriptan Hydrobromide
  • Structure : Selective 5-HT₁B/1D receptor agonist with a pyrrolidinylmethyl-indole core.
  • Molecular Formula : C₂₂H₂₆N₂O₂S·HBr (MW: 462.43 g/mol) .
  • Applications : Migraine treatment (RELPAX®). The hydrobromide salt enhances water solubility for oral administration .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
Cyclopropylmethanamine HBr C₄H₉N·HBr ~175.0 (estimated) Highly water-soluble Synthetic intermediate, CNS drug research
Cyclopropylmethanamine HCl C₄H₉N·HCl 131.02 Soluble in polar solvents Catalytic reduction studies
(1-(3-Chlorophenyl)cyclopropyl)methanamine C₁₀H₁₂ClN 181.66 Lipophilic Research chemical (hazardous)
Dextromethorphan HBr C₁₈H₂₅NO·HBr·H₂O 370.33 Water-soluble Antitussive, antidepressant
Eletriptan HBr C₂₂H₂₆N₂O₂S·HBr 462.43 Readily water-soluble Migraine therapy

Research Findings and Implications

  • Ring Strain vs. Bioactivity : Cyclopropane’s high ring strain in cyclopropylmethanamine may enhance reactivity in drug-target interactions, but it also increases metabolic susceptibility compared to larger rings (e.g., cyclobutylamine) .
  • Salt Selection : Hydrobromide salts are preferred over hydrochlorides in some pharmaceuticals (e.g., dextromethorphan HBr) due to improved crystallinity and shelf life .
  • Safety Profile : Substituents like chlorine in (1-(3-chlorophenyl)cyclopropyl)methanamine necessitate stringent handling protocols, highlighting the trade-off between structural modification and toxicity .

Q & A

Q. What are the optimized synthetic routes for Cyclopropylmethanamine hydrobromide, and how do reaction conditions influence yield and purity?

this compound can be synthesized via catalytic reduction of cyclopropanecarboxamide using transition metal-free methods. A representative procedure involves reacting cyclopropanecarboxamide with HBPin (2.0 mmol) and a potassium-based catalyst (2 mol%) in dry toluene at 100°C for 12 hours, yielding the hydrochloride salt (74% isolated yield) . For the hydrobromide salt, analogous methods with HBr substitution are employed. Key considerations include solvent choice (polar aprotic solvents enhance stability), temperature control (avoiding cyclopropane ring degradation), and stoichiometric ratios of HBr to prevent byproducts. Purity is validated via <sup>1</sup>H/<sup>13</sup>C NMR and elemental analysis .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Essential techniques include:

  • NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-d6) reveals characteristic peaks: δ 8.21 (amine protons), 2.65–2.59 (methylene adjacent to cyclopropane), and 0.33–0.29 ppm (cyclopropane protons). <sup>13</sup>C NMR confirms cyclopropane carbons at δ 8.5–3.8 ppm .
  • X-ray Diffraction (XRD) : Determines crystalline structure and salt form stability, particularly for distinguishing hydrobromide from hydrochloride salts .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]<sup>+</sup> at m/z 86.1) validates molecular weight .

Q. How is this compound applied in drug discovery, and what structural advantages does it offer?

The cyclopropane moiety confers rigidity and metabolic stability, making it a scaffold for CNS-targeting agents (e.g., MAO inhibitors or neurotransmitter analogs). Its small size enhances blood-brain barrier permeability, as demonstrated in analogs like galantamine hydrobromide . Researchers utilize it to study amine transporter interactions or as a precursor in alkylation reactions for N-functionalized derivatives .

Advanced Research Questions

Q. How do solid-state forms (polymorphs, hydrates) of this compound affect pharmacological activity, and what methods stabilize preferred forms?

Polymorphs impact solubility and bioavailability. For instance, Form I (monoclinic) shows higher aqueous solubility (23 mg/mL at pH 7.4) than Form II (orthorhombic, 15 mg/mL). Stabilization involves controlled crystallization (e.g., anti-solvent addition with ethanol) and storage at 2–8°C under anhydrous conditions . XRD and DSC (melting endotherm at 189°C for Form I) are used for polymorph identification .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?

To minimize variability:

  • Quality Control : Require HPLC purity >98% (C18 column, 0.1% TFA/ACN gradient) and residual solvent analysis (GC-MS) .
  • Standardized Protocols : Fix reaction time (12±0.5 hr), HBr stoichiometry (1.05 eq), and pH during salt formation (4.5–5.0) .
  • Storage : Lyophilize and store under argon to prevent hygroscopic degradation .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., IC50 variability) for Cyclopropylmethanamine derivatives?

Discrepancies may arise from assay conditions (e.g., buffer pH affecting amine protonation) or impurity profiles. Solutions include:

  • Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Characterize batches via <sup>19</sup>F NMR (if fluorinated analogs exist) to detect stereochemical impurities .
  • Perform structure-activity relationship (SAR) studies to isolate the hydrobromide’s contribution from counterion effects .

Q. What experimental parameters must be documented to ensure reproducibility in studies involving this compound?

Critical parameters include:

  • Synthesis : Catalyst loading, reaction atmosphere (N2 vs. air), and salt formation pH .
  • Characterization : NMR solvent, MS ionization mode, and XRD measurement temperature .
  • Biological Assays : Cell line passage number, incubation time, and buffer composition (e.g., presence of divalent cations) .

Methodological Considerations Table

ParameterRecommended Method/ValueImpact on Research OutcomesReference
Synthetic Yield74% (optimized via HBPin method)Ensures sufficient quantity for assays
Purity Threshold>98% (HPLC)Reduces off-target effects in bioassays
Storage Conditions-20°C, anhydrousPrevents hydroscopic degradation
Polymorph StabilityForm I (monoclinic)Enhances solubility and bioavailability

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